4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole
Description
This compound (CAS: 1707586-34-2) is a heterocyclic thiazole derivative featuring a 3,5-dimethylpyrazole carbonyl group at position 4, a propyl chain at position 5, and a pyrrole substituent at position 2. Its molecular formula is C₁₅H₁₅N₃O₂S, with a molecular weight of 301.07 g/mol. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse bioactivity and structural versatility.
Safety protocols for handling emphasize avoiding ignition sources, maintaining low temperatures, and using personal protective equipment (PPE). It is currently listed as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(5-propyl-2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-4-7-13-14(15(21)20-12(3)10-11(2)18-20)17-16(22-13)19-8-5-6-9-19/h5-6,8-10H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQSEWKHMOYKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N2C=CC=C2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is a member of the thiazole family and has garnered attention for its potential biological activities, particularly in the realm of anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 273.35 g/mol. The structure features a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to our compound. For instance:
- A study by Wei et al. reported that certain pyrazole derivatives exhibited significant cytotoxic effects against A549 lung cancer cells with an IC50 value of 26 µM .
- Another research indicated that compounds derived from pyrazole showed promising anticancer activity against multiple cell lines, with IC50 values ranging from 0.04 to 11.4 µM against K562 and UO-31 cancer cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | A549 | 26 |
| Pyrazole Derivative B | K562 | 0.04 - 11.4 |
| Pyrazole Derivative C | MCF7 | 0.46 ± 0.04 |
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to This compound have been investigated for their anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for further development as anti-inflammatory agents.
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways associated with cancer progression and inflammation. For example:
- Some pyrazoles have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced proliferation of cancer cells.
Case Studies
Several case studies have documented the efficacy of thiazole and pyrazole compounds in preclinical models:
- Case Study on Lung Cancer : A derivative similar to our compound was tested in vivo on mice bearing A549 tumors. The treatment led to a significant reduction in tumor size compared to control groups.
- Anti-inflammatory Study : Another study focused on the impact of a related compound on inflammation markers in animal models of arthritis, showing a marked decrease in pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole (CAS: 857283-68-2), a structurally related thiazole derivative from the Kanto Reagents catalog :
Key Differences and Implications
Substituent Reactivity :
- The pyrazole carbonyl group in the target compound may participate in hydrogen bonding or act as a pharmacophore in drug-receptor interactions. In contrast, the boronate ester in the comparative compound enables its use in cross-coupling reactions, a cornerstone of synthetic organic chemistry .
Molecular Weight and Solubility :
Both compounds have nearly identical molecular weights (~301 g/mol), but differences in substituents will affect solubility. The target compound’s pyrrole and pyrazole groups may enhance water solubility compared to the boronate-containing analogue, which is likely lipophilic.
Safety and Handling :
The target compound requires stringent safety measures due to flammability and toxicity risks , whereas the comparative compound’s catalog entry suggests routine handling protocols, typical of boronate intermediates used in laboratories .
Methodological Considerations
Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
